4-(1,4-Diazepan-1-yl)aniline trihydrochloride
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Overview
Description
4-(1,4-Diazepan-1-yl)aniline trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3. It is a derivative of aniline, where the aniline ring is substituted with a diazepane ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(1,4-Diazepan-1-yl)aniline trihydrochloride typically involves the reaction of aniline with 1,4-diazepane in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
4-(1,4-Diazepan-1-yl)aniline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)aniline trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)aniline trihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring and aniline moiety allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-(1,4-Diazepan-1-yl)aniline trihydrochloride can be compared with other similar compounds such as:
4-(1-Piperazinyl)aniline: This compound has a piperazine ring instead of a diazepane ring, leading to different chemical and biological properties.
1-(1,4-Diazepan-1-yl)ethanone: This compound has an ethanone group attached to the diazepane ring, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H20Cl3N3 |
---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)aniline;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;;;/h2-5,13H,1,6-9,12H2;3*1H |
InChI Key |
PQDWYFIVOLIMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
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